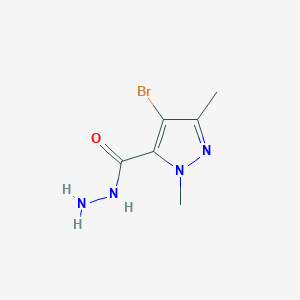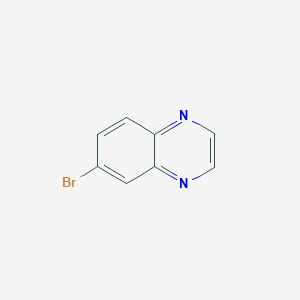
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Übersicht
Beschreibung
2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2-BTQC) is an organic compound belonging to the quinoline family. It is a white crystalline solid with a melting point of 80-81°C and a boiling point of 179-180°C. 2-BTQC has a wide range of applications in scientific research and has been used in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyrimidoquinoline Derivatives
A key application of 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is in the synthesis of 5,6,7,8-tetrahydropyrimidoquinoline derivatives. Elkholy and Morsy (2006) explored this application, demonstrating the compound's reactivity towards various reagents, including dimethylformamide dimethyl acetal and carbon disulfide. Additionally, they reported the antimicrobial activity of some derived compounds (Elkholy & Morsy, 2006).
Antifungal Properties
Gholap et al. (2007) synthesized a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, starting from arylidenemalononitrile. These compounds were evaluated for their antifungal properties, highlighting another significant application of this compound in medical research (Gholap et al., 2007).
Development of Chemosensors
In the field of chemical sensing, Shally et al. (2020) developed chemosensors using 1,2,3,4-tetrahydroquinoline derivatives for the selective identification of Pd2+ ions. This indicates the potential use of this compound in the development of selective and sensitive chemical sensors (Shally et al., 2020).
Green Synthesis Methods
Mogle et al. (2015) reported a green, efficient, and simple method for the synthesis of 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives. This approach, involving one-pot three-component condensation, underscores the compound's role in promoting environmentally friendly chemical synthesis methods (Mogle et al., 2015).
Optoelectronic Applications
Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, suggesting that compounds like this compound could have applications in the development of multifunctional materials for electronic devices (Irfan et al., 2020).
Zukünftige Richtungen
The future directions for 2-Bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile could involve further exploration of its biological and pharmaceutical activities, given that compounds containing the tetrahydroquinoline scaffold display a wide range of such activities . Additionally, the development of new, environmentally benign synthetic routes could be a focus, as this aligns with the principles of green chemistry .
Eigenschaften
IUPAC Name |
2-bromo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQNLGKWZDZTSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347019 | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65242-28-6 | |
| Record name | 2-Bromo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65242-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinecarbonitrile, 2-bromo-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)
![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1268454.png)





